molecular formula C18H16F4N4O4 B10892016 5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10892016
M. Wt: 428.3 g/mol
InChI Key: YSDDOJIOINYTNG-UHFFFAOYSA-N
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Description

5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The presence of difluoromethyl and trimethoxyphenyl groups in its structure suggests significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of aminopyrazoles with various electrophilic reagents such as 1,3-diketones, enaminonitriles, or unsaturated ketones . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification processes like recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups attached to the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has shown potential as an enzyme inhibitor. It can modulate the activity of specific enzymes, making it a valuable tool in biochemical research.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests applications in treating diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl and trimethoxyphenyl groups enhance its binding affinity and specificity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.

    Indiplon: Another sedative with a similar structure.

    Ocinaplon: An anxiolytic agent.

Uniqueness

5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of difluoromethyl and trimethoxyphenyl groups, which confer distinct pharmacological properties. This makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C18H16F4N4O4

Molecular Weight

428.3 g/mol

IUPAC Name

5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H16F4N4O4/c1-28-12-4-8(5-13(29-2)15(12)30-3)23-18(27)10-7-14-24-9(16(19)20)6-11(17(21)22)26(14)25-10/h4-7,16-17H,1-3H3,(H,23,27)

InChI Key

YSDDOJIOINYTNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F

Origin of Product

United States

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